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Dpptt-T

Cat. No.: B12295838
M. Wt: 1100.8 g/mol
InChI Key: HGNOYDZCKYAHNT-UHFFFAOYSA-N
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Description

Overview of Diketopyrrolopyrrole (DPP) in Conjugated Polymer Research

Diketopyrrolopyrrole (DPP) derivatives are high-performance pigments that were commercialized in the 1980s. beilstein-journals.orgresearchgate.netresearchgate.net The DPP core is characterized by a rigid, planar lactam-containing heterocyclic ring system. acs.org Its strong electron-withdrawing capability makes it an excellent building block for constructing D-A conjugated polymers. researchgate.netnih.gov The incorporation of DPP units into polymer chains allows for effective intramolecular charge transfer (ICT) from donor units to the DPP acceptor, which can be used to tune the electronic band gap and energy levels of the resulting polymer. nih.govrsc.org Research into DPP-based polymers has been significant due to their promising light-emitting and photovoltaic properties. beilstein-journals.orgresearchgate.net The molecular design of DPP-based organic semiconductors plays a fundamental role in optimizing their charge transport, crystallinity, and environmental stability. researchgate.net Functionalization of the DPP core, typically through substitution at the nitrogen atoms or the carbon atoms adjacent to the carbonyl groups, is crucial for increasing solubility and enabling polymerization. beilstein-journals.orgresearchgate.net

Evolution and Significance of Thienothiophene and Thiophene (B33073) Units in DPPTT-T Architectures

Thiophene (T) is a widely used building block in conjugated polymers due to its aromaticity, chemical stability, and ability to facilitate π-conjugation along the polymer backbone. wikipedia.orgnih.govrsc.org Thienothiophene (TT), particularly the thieno[3,2-b]thiophene (B52689) isomer, is another important building block that offers extended π-conjugation and a more rigid and planar structure compared to thiophene. rsc.orgnih.gov The incorporation of TT units as π-bridges in conjugated polymers has been shown to enhance polymer planarity and promote a more delocalized HOMO distribution, which can improve intermolecular charge carrier hopping and thus charge carrier mobility. rsc.orgnih.govulb.ac.be

In this compound architectures, the combination of thienothiophene and thiophene units provides a versatile donor or π-bridge system to complement the electron-accepting DPP unit. The specific arrangement and number of these units (e.g., alternating TT and T units, or blocks of T units) can influence the polymer's backbone rigidity, planarity, conjugation length, and ultimately its electronic and optical properties, as well as its solid-state morphology and charge transport characteristics. rsc.orgacs.org Compared to polymers using only thiophene bridges, the inclusion of thienothiophene can lead to stronger conjugation and improved crystallinity. rsc.org

Historical Context of this compound Development and its Contributions to Organic Electronics

The development of DPP-based conjugated polymers for organic electronics gained momentum following the establishment of efficient synthetic routes for DPP derivatives. beilstein-journals.orgresearchgate.netresearchgate.net Early work on conjugated polymers containing DPP units demonstrated their potential in various organic electronic applications. beilstein-journals.orgresearchgate.netcjps.org The first synthesis of conjugated DPP polymers via palladium-catalyzed Suzuki coupling was reported in 2000. beilstein-journals.orgresearchgate.net

The specific this compound architecture, incorporating both thienothiophene and thiophene units alongside DPP, emerged as researchers explored different donor and π-bridge units to optimize polymer performance. The use of thienothiophene-flanked DPP derivatives was reported as a strategy to extend π-conjugation and enhance polymer planarity, contributing to improved charge carrier mobility. rsc.orgulb.ac.be Polymers with the this compound structure, such as DPPTTT (often referring to a specific arrangement of these units), have demonstrated promising results in organic field-effect transistors and organic solar cells. chinesechemsoc.orgnih.govsemanticscholar.orgaip.org For instance, studies on DPPTTT have shown high charge carrier mobilities and good power conversion efficiencies in solar cells. ulb.ac.bechinesechemsoc.orgnih.govaip.org Research findings have indicated that factors like the position of alkyl chain branching on the side chains can significantly impact the polymer's thin-film morphology and photovoltaic properties. acs.org The ability of this compound type polymers to exhibit high bipolar electrical conductivities upon doping has also been reported, highlighting their versatility for different device architectures. chinesechemsoc.orgsemanticscholar.org These contributions underscore the significance of the this compound architecture in advancing the performance of organic electronic devices.

Key Research Findings and Data:

Research on this compound type polymers has yielded notable performance metrics in organic electronic devices. For example, a DPPTTT polymer showed a high p-type electrical conductivity of 130.6 S/cm and an n-type conductivity of 14.2 S/cm when doped with FeCl₃. chinesechemsoc.orgsemanticscholar.org In organic field-effect transistors, high hole mobilities have been reported for this compound based polymers, with values potentially exceeding 10 cm²/V·s in optimized structures. ulb.ac.beossila.com In organic solar cells, power conversion efficiencies exceeding 7% and even reaching over 11% in certain configurations have been achieved with this compound based polymers as donor materials. ulb.ac.beacs.orgaip.orgresearchgate.net

The optoelectronic properties of this compound polymers are influenced by their molecular structure. Optical band gaps around 1.3-1.4 eV have been reported for some this compound variants. nih.govrsc.org HOMO energy levels are typically found around -5.0 to -5.2 eV, while LUMO levels are around -3.5 to -3.9 eV, depending on the specific side chains and architecture. rsc.orgnih.govacs.orgchinesechemsoc.orgsemanticscholar.org

Representative Performance Data for this compound Type Polymers:

PropertyValue (Example)ApplicationSource
p-type Electrical Conductivity130.6 S/cmThermoelectrics chinesechemsoc.orgsemanticscholar.org
n-type Electrical Conductivity14.2 S/cmThermoelectrics chinesechemsoc.orgsemanticscholar.org
Hole Mobility (OFETs)Up to 10 cm²/V·sOFETs ulb.ac.beossila.com
Power Conversion EfficiencyExceeding 11%Organic Solar Cells researchgate.net
Optical Band Gap~1.3 - 1.4 eVGeneral nih.govrsc.org
HOMO Energy Level~-5.0 to -5.2 eVGeneral rsc.orgnih.govacs.orgchinesechemsoc.orgsemanticscholar.org
LUMO Energy Level~-3.5 to -3.9 eVGeneral rsc.orgnih.govacs.orgchinesechemsoc.orgsemanticscholar.org

Note: The specific values can vary depending on the exact polymer structure, molecular weight, processing conditions, and device architecture.

The solid-state morphology and crystallinity of this compound polymers are critical for achieving high charge carrier mobilities. Studies using techniques like X-ray diffraction and atomic force microscopy have investigated the relationship between polymer structure, processing, and morphology, demonstrating the importance of molecular ordering and π-π stacking for efficient charge transport. semanticscholar.orgaip.orgresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H97N3O2S5 B12295838 Dpptt-T

Properties

Molecular Formula

C64H97N3O2S5

Molecular Weight

1100.8 g/mol

IUPAC Name

azane;1-(2-methylthieno[3,2-b]thiophen-5-yl)-4-[2-(5-methylthiophen-2-yl)thieno[3,2-b]thiophen-5-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C64H94N2O2S5.H3N/c1-7-11-15-19-23-25-29-33-37-49(35-31-27-21-17-13-9-3)45-65-61(57-43-54-52(72-57)41-48(6)70-54)59-60(64(65)68)62(58-44-56-55(73-58)42-53(71-56)51-40-39-47(5)69-51)66(63(59)67)46-50(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-44,49-50H,7-38,45-46H2,1-6H3;1H3

InChI Key

HGNOYDZCKYAHNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC4=C(S3)C=C(S4)C5=CC=C(S5)C)C1=O)C6=CC7=C(S6)C=C(S7)C.N

Related CAS

1270977-98-4

Origin of Product

United States

Synthetic Methodologies for Dpptt T Polymers

Core Building Block Synthesis and Functionalization for DPPTT-T Precursors

The synthesis of this compound polymers begins with the meticulous preparation and functionalization of the constituent monomers. These typically involve a central diketopyrrolopyrrole (DPP) unit flanked by thiophene (B33073) or thienothiophene moieties.

Synthesis of Diketopyrrolopyrrole (DPP) Core Derivatives

The diketopyrrolopyrrole (DPP) core is a fundamental building block. Its synthesis generally involves the condensation of a succinate (B1194679) ester with a nitrile, often followed by cyclization and oxidation steps. Established literature procedures provide routes to the DPP core. acs.org Modifications to these procedures allow for the introduction of various substituents, including those necessary for subsequent functionalization and polymerization. acs.org The N atoms of the central lactam ring are typically alkylated to enhance solubility and control solid-state interactions, which is crucial for processing the final polymers. nih.govfrontiersin.org The choice of alkyl chain can significantly impact the solubility and processability of the resulting material in organic solvents. mdpi.com While alkylation can sometimes result in low yields, optimization of reaction conditions, including solvent, base, temperature, and the nature of the alkylating agent, can improve efficiency. researchgate.net

Functionalization with Thiophene and Thienothiophene Units

Functionalization of the DPP core involves attaching aromatic or heteroaromatic units, such as thiophene and thienothiophene, at the C3 and C6 positions of the DPP core. acs.org Thiophenes are frequently used flanking units due to their favorable electronic properties and reduced steric hindrance compared to larger aryl groups, which allows for more planar configurations and effective modulation of electronic properties. acs.org Thienothiophene, a fused thiophene system, is also employed as an electron-donating unit in DPP-based molecules, contributing to extended π-conjugation and influencing the electronic properties and solid-state packing. mdpi.comrsc.orgresearchgate.net The functionalization often involves coupling reactions to link the thiophene or thienothiophene units, which may be pre-functionalized with reactive groups like halogens or stannyl (B1234572) groups, to the DPP core. For example, dibrominated DPP derivatives are common precursors for polymerization reactions. cenmed.com

Polymerization Strategies for this compound Architectures

The formation of high molecular weight this compound polymers with controlled properties relies on efficient polymerization strategies. Palladium-catalyzed cross-coupling reactions are predominantly used for this purpose. core.ac.ukscispace.com

Stille Polycondensation Approaches in this compound Synthesis

Stille polycondensation is a widely utilized palladium-catalyzed cross-coupling reaction for synthesizing conjugated polymers, including those based on DPP and thiophene/thienothiophene units. acs.orgcore.ac.ukrsc.org This method involves the reaction between organostannane monomers and organic halides, typically catalyzed by palladium complexes. rsc.orgtu-chemnitz.de

In the synthesis of this compound polymers via Stille polycondensation, brominated DPP monomers are commonly coupled with stannylated thiophene or thienothiophene comonomers. acs.orgmdpi.comrsc.org The reaction is typically carried out in a nonpolar solvent system, such as chlorobenzene, in the presence of a palladium catalyst system, often involving Pd2dba3 and a phosphine (B1218219) ligand like P(o-tol)3. acs.orgrsc.org The reaction mixture is heated, and the resulting polymer is usually purified through precipitation and Soxhlet extraction to remove catalyst residues and low-molecular-weight oligomers. acs.orgmdpi.com

Stille polycondensation is advantageous due to its tolerance of various functional groups and its ability to yield polymers with high molecular weights. rsc.org However, organostannane reagents are toxic, and complete removal of tin residues from the final polymer can be challenging.

Research findings demonstrate the successful application of Stille polymerization for synthesizing this compound type polymers. For instance, polymers incorporating thiophene donors of different lengths have been prepared in good yields using brominated DPP and stannylated donor comonomers via Stille polymerization. acs.org

Monomer Type (Example)FunctionalizationPolymerization MethodCatalyst SystemSolventReference
Dibrominated DPPStannylated Thiophene/ThienothiopheneStille PolycondensationPd2dba3/P(o-tol)3 or Pd(PPh3)4Chlorobenzene acs.orgtu-chemnitz.dersc.org

Direct Arylation Polymerization (DArP) for this compound Systems

Direct Arylation Polymerization (DArP) has emerged as a more environmentally friendly and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerization. chemrxiv.orgresearchgate.netresearchgate.net DArP involves the direct coupling of aryl halides with C-H acidic compounds, catalyzed by palladium. chemrxiv.orgresearchgate.net This method reduces the need for pre-functionalization of both monomers, simplifying synthetic routes and generating more benign byproducts. chemrxiv.orgresearchgate.net

For this compound systems, DArP can be employed to couple halogenated (typically brominated) DPP units with thiophene or thienothiophene units that have reactive C-H bonds. nih.gov While DArP offers advantages in terms of sustainability, controlling regioselectivity and minimizing defect formation, such as unwanted C-H bond activation and homocoupling, can be challenging and requires careful optimization of reaction conditions, including the catalyst system, ligands, base, and solvent. researchgate.netresearchgate.net

Despite these challenges, DArP has been successfully applied to synthesize DPP-based conjugated polymers. scispace.comnih.gov For example, a novel conjugated polymer containing thiophene-DPP and thiophene-thieno[3,4-b]pyrazine units was synthesized via DArP. nih.gov Detailed optimization of DArP conditions can lead to polymers with properties comparable to those synthesized by Stille polymerization. researchgate.net

Catalyst-Transfer Polymerization Modalities

Catalyst-Transfer Polymerization (CTP) is a chain-growth polymerization technique that offers better control over molecular weight and polydispersity compared to step-growth methods like Stille and DArP. wikipedia.org In CTP, the catalytic species remains associated with the growing polymer chain end, facilitating the controlled addition of monomers. wikipedia.org

While the search results did not provide specific examples of CTP applied directly to "this compound" polymers by name, CTP has been successfully applied to synthesize other conjugated polymers, notably polythiophene, using various coupling mechanisms including Kumada, Negishi, Suzuki, and Stille variations. wikipedia.org The living chain-growth nature of CTP is attributed to the formation of a π-complex between the catalyst and the polymer chain end. wikipedia.org

Applying CTP modalities to this compound synthesis would involve designing appropriate monomers and catalyst systems that enable the controlled, step-wise addition of DPP and thiophene/thienothiophene units. This could potentially lead to this compound polymers with more precise control over molecular weight, end-group functionality, and block copolymer architectures, which are difficult to achieve with traditional step-growth methods. Research in CTP is ongoing, focusing on expanding the range of monomers and catalyst systems that can undergo this controlled polymerization. wikipedia.orgnih.gov

Molecular Engineering through Side-Chain and Backbone Modification

Molecular engineering of this compound polymers focuses on modifying the alkyl side chains attached to the DPP unit and the backbone structure to tune their properties, such as solubility, solid-state packing, energy levels, and charge transport characteristics. frontiersin.orgacs.orgchinesechemsoc.org

Alkyl Chain Design and Branching Point Manipulation

Alkyl side chains play a crucial role in determining the solubility and solid-state organization of conjugated polymers. acs.orgchinesechemsoc.orgosti.gov Manipulating the design and branching point of these alkyl chains in this compound polymers can significantly impact their performance in electronic devices. Systematically moving the alkyl-chain branching position away from the polymer backbone has been shown to influence thin-film morphology and improve photovoltaic and charge-transport properties. ox.ac.ukresearchgate.net For instance, studies have demonstrated that altering the branching point can enhance solar cell efficiency and improve molecular crystallinity and packing, leading to better OFET performance. researchgate.netrsc.org Moving the branching point further from the backbone can minimize steric hindrance between the bulky alkyl chains and the backbone, potentially shortening the π-π stacking distance and increasing intermolecular interactions. researchgate.net

Integration of Solubilizing Side Chains

Incorporating specific solubilizing side chains is a key strategy to enhance the processability of this compound polymers, particularly for solution-based fabrication techniques. acs.orgresearchgate.net While alkyl chains primarily provide solubility, their design, including the introduction of branching or specific functional groups, can further tune this property. acs.orgnih.gov For example, introducing silicon-oxygen groups into side chains can enhance solubility due to the longer bond length of Si-O bonds and larger Si-O-Si angle compared to C-C bonds and C-C-C angles, respectively. acs.org Siloxane-terminated branched side chains have been shown to provide excellent solubility, even in non-chlorinated, non-aromatic solvents, facilitating "green" processing. acs.org Side chain engineering can also influence molecular packing, film morphology, and optoelectronic performance. acs.org

Skeletal Isomerization Strategies in this compound Synthesis

Skeletal isomerization involves altering the connectivity of the monomer units within the polymer backbone while maintaining the same elemental composition. This strategy has been applied to DPP-based polymers, including those related to this compound, to investigate the impact of structural arrangement on photoelectric properties and OFET performance. researchgate.netrsc.org Two isomeric polymers based on thiophene-flanked DPP, thieno[3,2-b]thiophene (B52689), and thiophene units, P(DPPT-TT) and P(this compound), have been synthesized via skeletal isomerization. researchgate.netrsc.org While both exhibited similar light absorption and thermal stability, P(this compound) showed significantly better OFET performance, with a higher average hole mobility. rsc.org This improved performance was attributed to factors such as a more interconnected nanofibrillar network morphology, favorable "edge-on" molecular orientation, and a smaller π-π stacking distance in the P(this compound) films. rsc.org

Chalcogenophene Substitution for Electronic Structure Modulation

Substituting the π-bridge unit in DPP-based polymers with different chalcogenophenes (containing S, Se, or Te) is a method to modulate their electronic structure and resulting properties. rsc.orgrsc.org In this compound related polymers, replacing the thiophene (T) unit with selenophene (B38918) (Se) or tellurophene (B1218086) (Te) has been explored. rsc.orgrsc.org This chalcogenophene substitution strategy can effectively induce a narrow band gap. rsc.org As the size of the chalcogen atom increases (from S to Se to Te), the aromaticity of the chalcogenophene unit decreases, leading to an increase in quinoidal character. rsc.org This can raise the HOMO and lower the LUMO energy levels, thereby influencing the band gap. rsc.org For instance, polymers containing selenophene and tellurophene as π-bridges have shown slightly narrower band gaps compared to their thiophene counterparts. rsc.orgrsc.org

Post-Polymerization Modification Strategies for Enhanced Functionality

Post-polymerization modification involves chemically altering the polymer chain after the polymerization process is complete. This approach offers a versatile route to introduce specific functionalities or modify the polymer's properties without affecting the polymerization itself. cam.ac.ukresearchgate.netrsc.org For this compound and related DPP-based polymers, post-polymerization strategies have been developed to synthesize intrinsically cross-linkable semiconducting polymers. cam.ac.ukresearchgate.net One such strategy involves attaching a cross-linkable functional group, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPS), to the polymer backbone and chain ends using click chemistry. researchgate.netresearchgate.net This dual-site modification allows for the creation of a three-dimensional network structure, leading to enhanced solvent resistivity while preserving the molecular weight and electrical properties of the original polymer. cam.ac.ukresearchgate.net This approach has shown high yields and can be used to fabricate high-performance, solvent-resistant organic field-effect transistors. researchgate.net

Here is a table summarizing some research findings related to the impact of molecular engineering on this compound and related DPP-based polymers:

Modification StrategyPolymer Example(s)Key Impact(s)Relevant Property/DeviceSource(s)
Alkyl Chain Branching Point ManipulationThis compound derivativesInfluences thin-film morphology, improves photovoltaic and charge-transport properties, enhances crystallinity.OFETs, OSCs ox.ac.ukresearchgate.netrsc.org
Integration of Solubilizing Side ChainsDPP-based polymersEnhances solubility (e.g., in non-chlorinated solvents), influences molecular packing and film morphology.Processability, OFETs acs.orgnih.gov
Skeletal IsomerizationP(this compound) vs P(DPPT-TT)Affects thin-film morphology, molecular orientation, π-π stacking distance, significantly improves mobility.OFETs researchgate.netrsc.org
Chalcogenophene Substitution (S, Se, Te)C3-DPPTT-X (X=S, Se, Te)Modulates electronic structure, narrows band gap, affects HOMO/LUMO levels, influences intermolecular interactions.OSCs rsc.orgrsc.orgrsc.org
Post-Polymerization Cross-linkingCross-linkable DPPTTIntroduces solvent resistivity, preserves electrical properties, enables fabrication of robust devices.OFETs cam.ac.ukresearchgate.net

Compound Names and PubChem CIDs

Advanced Characterization Techniques and Structural Elucidation of Dpptt T Polymers

Morphological and Crystalline Structure Characterization

X-ray Scattering Techniques (e.g., GIWAXS, XRD) for Thin-Film Morphology and Crystallinity

Studies utilizing GIWAXS on DPPTT-T thin films have revealed distinct scattering peaks corresponding to specific molecular arrangements. For example, a peak observed along the Qz direction at approximately 0.33 Å⁻¹ has been attributed to the intermolecular polymer chain packing distance, measured to be around 19.3 Å wikipedia.org. The presence and intensity of scattering signals provide insights into the degree of order and the appearance of interchain stacking within the films wikipedia.org. GIWAXS data can indicate improved packing order for both side alkyl chains and the conjugated backbones, particularly upon the incorporation of additives or specific processing conditions wikipedia.org.

XRD analysis also contributes to understanding the crystallinity of this compound. Wide-angle X-ray diffraction has been used to confirm the crystal structure and assess the miscibility of this compound when blended with other materials, such as fullerenes atamanchemicals.comnih.govsigmaaldrich.com. The presence of diffraction peaks indicates the formation of crystalline domains within the polymer film fishersci.caresearchgate.net. Changes in the position and intensity of these peaks under different conditions, such as thermal annealing, can reveal modifications in the crystalline structure and domain size fishersci.se.

These techniques collectively demonstrate that the morphology and crystallinity of this compound thin films are significantly influenced by processing parameters and the presence of additives, directly impacting charge transport and device performance wikipedia.orgfishersci.ca.

Atomic Force Microscopy (AFM) for Surface Topography and Film Morphology

Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface topography and morphology of this compound thin films at the nanoscale fishersci.atresearchgate.netossila.comwikipedia.org. AFM provides detailed information about the film roughness, grain structure, and the presence of aggregates or fibers, which are crucial for understanding charge transport pathways and interfaces in devices.

AFM studies on neat this compound thin films have shown the presence of interconnected fibers with an average width of approximately 8 nm, with some degree of fiber aggregation wikipedia.org. The height and phase images obtained from AFM provide complementary information about the surface features and material distribution.

The morphology observed by AFM can be correlated with the performance of this compound in electronic devices. For instance, modifications in film morphology, such as the formation of larger fiber aggregates upon the incorporation of additives, have been explored using AFM to understand their impact on charge carrier mobility wikipedia.org. AFM is therefore essential for optimizing film processing to achieve desired morphological characteristics for improved device performance.

Molecular-Scale Imaging for Direct Visualization of Chain Structure and Defects

Molecular-scale imaging techniques offer the potential for direct visualization of polymer chain structure and defects, providing insights beyond the averaged information obtained from scattering methods. Techniques such as Scanning Tunneling Microscopy (STM) and tip-enhanced methods like ESD-STM can be applied to image conjugated polymers.

While detailed studies specifically showing the visualization of chain structure and defects in this compound at the molecular level in the provided snippets are limited, molecular-scale imaging, such as ESD-STM, has been explored for characterizing this compound polymers, particularly for determining molecular weights. This suggests the capability of these techniques to resolve individual polymer chains.

The application of molecular-scale imaging to conjugated polymers aims to directly observe aspects like chain conformation, packing, and the presence of structural imperfections or defects that can influence electronic properties. Although specific detailed findings for this compound defects are not extensively reported in the provided context, the mention of using ESD-STM for molecular weight determination highlights the potential of these techniques for gaining molecular-level insights into this compound structure.

Molecular Weight and Polydispersity Analysis

The molecular weight and molecular weight distribution (polydispersity) of a polymer are fundamental properties that significantly influence its processability, film formation, and electronic performance.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard technique used to determine the molecular weight distribution of polymers fishersci.caamericanelements.com. GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of various molecular weight averages, such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

GPC analysis is routinely performed on this compound polymers to characterize their chain lengths. Reported molecular weight values for this compound can vary depending on the synthesis and processing conditions. For instance, a weight-average molecular weight (Mw) of 225 kD with a polydispersity of 2.7 has been reported for a this compound sample wikipedia.org. Another study reported Mn values of 53.9 kDa and 22.5 kDa, and Mw values of 215 kDa and 52.1 kDa with PDIs of 3.98 and 2.32, depending on the solvent and temperature used for GPC.

Control over the molecular weight and polydispersity of this compound is important as these factors can impact solubility, viscosity of processing solutions, and ultimately the morphology and charge transport in the solid state. Batch-specific GPC data is often provided for conjugated polymers like this compound to ensure consistency and reproducibility in research and applications.

Molecular Weight ParameterValue (kDa)Polydispersity (PDI)GPC Conditions (Solvent, Temp)Source
Mw2252.7Not specified wikipedia.org
Mn53.93.98Chloroform, 25 °C
Mw2153.98Chloroform, 25 °C
Mn22.52.32TCB, 150 °C
Mw52.12.32TCB, 150 °C

Electrochemical Characterization for Energy Level Determination

Understanding the electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the behavior of this compound in electronic and photovoltaic devices, as these levels govern charge injection, transport, and separation.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Profiling

Cyclic Voltammetry (CV) is a widely used electrochemical technique for determining the redox potentials of conjugated polymers like this compound, which can then be used to estimate the HOMO and LUMO energy levels ossila.com. CV measures the current response of a material as its potential is cycled linearly between two limits.

For this compound, CV experiments are typically performed on thin films of the polymer in an electrochemical cell containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., acetonitrile (B52724) or chlorobenzene), using a three-electrode system (working, counter, and reference electrodes) americanelements.com. Ferrocene is often used as an internal reference to calibrate the potential scale fishersci.ca.

The onset potentials of the oxidation and reduction peaks in the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels, respectively. The oxidation onset potential is related to the HOMO level, while the reduction onset potential corresponds to the LUMO level.

Reported HOMO and LUMO values for this compound (or DPPTTT) based on CV measurements include a HOMO of approximately -5.2 eV and a LUMO of around -3.91 eV fishersci.ca. Another study reported a HOMO of -5.19 eV based on the oxidation peak edge fishersci.ca. The shape and position of the CV peaks provide information about the redox processes occurring within the polymer and can indicate whether the polymer is primarily p-type (hole transporting) or n-type (electron transporting) americanelements.comfishersci.ca. For this compound, the higher peak intensity for oxidation properties compared to reduction suggests a propensity for hole transport fishersci.ca.

Energy LevelValue (eV)MethodReference
HOMO-5.2CV fishersci.ca
LUMO-3.91CV (calculated from optical band gap and HOMO) fishersci.ca
HOMO-5.19CV (from oxidation peak edge) fishersci.ca

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly applied to polymers to determine molecular weight distributions, analyze end groups, and confirm repeating units. nih.govnih.gov Dual-stage mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis. nih.govnih.gov While MS is a standard tool in polymer characterization, specific research findings detailing the application of MS for the molecular structure confirmation of this compound were not identified in the examined literature.

Thermal Analysis for Glass Transition and Crystallization Behaviors (e.g., DSC, DMA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA), are crucial for understanding the thermal transitions and mechanical properties of polymers, including glass transition and crystallization behaviors. nih.gov The glass transition temperature (Tg) marks the reversible transition of an amorphous polymer from a rigid, glassy state to a more pliable, rubbery state. Crystallization involves the ordering of polymer chains into crystalline domains, influencing material properties like strength and stiffness.

Studies on related diketopyrrolopyrrole (DPP)-based conjugated polymers, such as DPPTT and DPPTTT, have utilized DMA to investigate their glass transition temperatures. These studies indicate that the Tg is influenced by structural factors, including the size of fused ring structures within the polymer backbone. For instance, DMA studies on related DPP polymers showed an increase in Tg with the enlargement of the fused ring structure. Reported Tg values from DMA studies include 2.76 °C for DPPTT and 4.11 °C for DPPTTT.

The crystallization behavior of DPP-based polymers also significantly impacts their properties. DSC is a technique that can measure the heat flow associated with crystallization and melting events, providing insights into the crystallization temperature and the degree of crystallinity. Research on related DPPTTT has investigated stepwise ultrafast crystallization kinetics using fast scanning calorimetry (FSC), a type of DSC, at various temperatures. These studies highlight the complex crystallization processes that can occur in these materials.

The thermal properties of these polymers, including their glass transition and crystallization characteristics, are critical in determining their processability, morphology, and ultimately, their performance in various applications.

Thermal Analysis Data for Related DPP-Based Polymers

PolymerTechniqueGlass Transition Temperature (Tg) (°C)NotesSource
DPPTTDMA2.76Tg increases with fused ring size
DPPTTTDMA4.11Tg increases with fused ring size

Note: The data presented in this table is for related DPP-based polymers (DPPTT and DPPTTT) as specific thermal analysis data for this compound was not available in the searched literature.

Fundamental Mechanistic Investigations in Dpptt T Systems

Charge Transport Mechanisms in DPPTT-T Materials

Diketopyrrolopyrrole (DPP)-based polymers, including this compound, are recognized for facilitating high electron and hole mobilities, a characteristic attributed to the existence of intermolecular short contacts. imperial.ac.uk The molecular design of thiophene-flanked DPP polymers is a critical factor in balancing these electron and hole mobilities. mdpi.com This balance is influenced by factors such as energy level alignment, molecular packing, and the morphology of the film. mdpi.com The planarity of the DPP core promotes efficient π-π stacking, which enhances charge transport. mdpi.com While pristine this compound is generally considered a p-type material, it possesses the capability for both hole and electron transport, a foundational property for its bipolar conductivity.

It is uncommon for a single bulk-doped organic polymer to exhibit high bipolar (p- and n-type) electrical conductivities without the use of a gate voltage. However, this compound has demonstrated the rare ability to function as both a p-type and an n-type conductor through chemical doping. Research has shown that the donor-acceptor copolymer this compound can be engineered to display significant p-type and n-type electrical conductivities. The primary control mechanism for this bipolar manifestation is the concentration of the chemical dopant used. By carefully engineering the doping level, it is possible to switch the dominant charge carrier polarity of the material. This allows for the creation of both p-type and n-type modules from a single conducting polymer, which could be utilized in developing fully organic planar p-n junctions.

The introduction of a chemical dopant, such as Iron(III) chloride (FeCl₃), has a profound impact on the charge carrier polarity and conductivity of this compound. Pristine this compound is typically a p-type material. Upon introducing FeCl₃ at low concentrations, the material remains p-type, and the electrical conductivity increases as the carrier concentration rises. As the concentration of FeCl₃ increases, the conductivity reaches a peak value.

A remarkable transition occurs at higher doping levels. When the FeCl₃ concentration surpasses a certain threshold (over 47 wt %), the Seebeck coefficient of the material becomes negative, indicating a switch from p-type to n-type conductivity. This is a notable finding, as a p-type dopant induces n-type behavior in the D-A copolymer. This doping-induced polarity switch allows this compound to achieve high electrical conductivities for both charge carrier types. Specifically, a maximum p-type conductivity of 130.6 S/cm is achieved at a 21 wt % FeCl₃ concentration, while a high n-type conductivity of 14.2 S/cm is observed at higher concentrations. These bipolar conductivity values are orders of magnitude higher than many other ambipolar D-A copolymers.

Effect of FeCl₃ Doping on this compound Conductivity
Doping Level (FeCl₃ wt %)Dominant Carrier TypeElectrical Conductivity (S/cm)Reference
21%p-type130.6
> 47%n-type14.2

Structure-Property Relationships Governing this compound Performance

The performance of organic electronic devices based on the diketopyrrolopyrrole-thieno[3,2-b]thiophene (this compound) polymer system is intricately linked to its molecular structure and solid-state organization. A deep understanding of the structure-property relationships is therefore crucial for the rational design of high-performance materials. This section delves into key molecular parameters and their influence on the ultimate device characteristics.

Impact of Molecular Weight and Polydispersity on Charge Transport

The molecular weight and polydispersity of conjugated polymers are fundamental parameters that significantly influence their charge transport characteristics. In this compound and related diketopyrrolopyrrole (DPP)-based polymers, higher molecular weight is generally associated with improved charge carrier mobility. acs.orgresearchgate.net This is attributed to the formation of more extended polymer chains, which can facilitate intramolecular charge transport and reduce the number of performance-limiting grain boundaries in thin films. For instance, a study on DPP-based polymers with different molecular weights demonstrated that a higher molecular weight generally leads to higher mobility values due to fewer defects and the presence of longer, more extended polymer chains. acs.org

However, the relationship is not always linear, and an optimal molecular weight often exists for achieving the best device performance. While higher molecular weight can enhance charge transport, it can also lead to decreased solubility, making solution processing more challenging. rsc.orgresearchgate.net One study found that for two DPP-based polymers with similar backbones but different molecular weights, the one with the higher molecular weight exhibited a higher hole mobility, suggesting that molecular weight was a more dominant factor than molecular aggregation ability in that specific case. researchgate.netfrontiersin.org

Polydispersity, which describes the distribution of molecular weights in a polymer sample, also plays a role. A narrow polydispersity is generally desirable as it leads to more uniform and ordered thin films, which in turn can enhance charge transport.

Table 1: Influence of Molecular Weight on Hole Mobility in DPP-based Polymers

Polymer SystemNumber-Average Molecular Weight (Mn, kDa)Hole Mobility (cm²/V·s)
Linear DPP-CarbazoleLow1.1 x 10⁻²
Branched DPP-CarbazoleHigh2.3 x 10⁻²
PBDTT-DPP108Lower
PBDTT-DPPFu (Ring-fused)17Significantly Higher

Note: This table is generated based on comparative data from different studies and is intended to illustrate the general trend. Direct comparison of absolute mobility values between different polymer systems should be made with caution due to variations in device fabrication and measurement conditions.

Role of Alkyl-Chain Branching Position on Thin-Film Morphology and Performance

Side-chain engineering, particularly the strategic placement of alkyl-chain branching, is a powerful tool for tuning the thin-film morphology and performance of this compound and other DPP-based polymers. The position of the branching point on the alkyl side chains has a profound impact on intermolecular interactions, molecular packing, and ultimately, charge carrier mobility.

Moving the branching point of the alkyl side chain away from the conjugated backbone has been shown to enhance intermolecular interactions. acs.org This strategic design can lead to shorter π–π stacking distances without compromising the polymer's solubility. A study demonstrated that this modification resulted in a significant increase in hole mobility, achieving values as high as 12 cm²/(V·s) after thermal annealing. acs.org The enhanced performance is attributed to the ability of the polymer backbones to pack more closely together when the bulky, branched portions of the side chains are distanced. rsc.org

Conversely, branched alkyl chains positioned closer to the backbone can hinder efficient intermolecular packing due to steric hindrance. However, these branched chains are crucial for ensuring good solubility, which is essential for solution-based processing techniques. pku.edu.cn The interplay between solubility and molecular packing is therefore a key consideration in the design of high-performance materials. For example, some DPP polymers with branched side chains on the thiophene (B33073) units flanking the DPP core exhibit high solubility. nih.gov

The length and branching of side chains can also influence the orientation of the polymer chains in thin films, leading to either "edge-on" or "face-on" arrangements, which have different implications for charge transport in different device architectures. rsc.org

Table 2: Effect of Alkyl-Chain Branching Position on Device Performance

PolymerBranching PositionKey Morphological FeatureHole Mobility (cm²/V·s)
IIDDTCloser to backbone-1.06
IIDDT-C2Intermediate distance-0.40
IIDDT-C3Further from backboneEnhanced intermolecular interactions3.62
DPP-based PolymerMoved away from backboneExceptionally short π–π stackingup to 12

Influence of Molecular Planarity and Conjugation Length on Electronic Properties

The electronic properties of this compound are intrinsically tied to the planarity of its molecular structure and the effective conjugation length along the polymer backbone. A more planar backbone facilitates greater π-orbital overlap, which in turn leads to a smaller bandgap and enhanced intramolecular charge transport. nih.govmdpi.com

Ring-fusion is a synthetic strategy that can be employed to enforce planarity within the polymer backbone. nih.gov By fusing adjacent aromatic rings, the rotational freedom is restricted, resulting in a more rigid and planar structure. This enhanced planarity can lead to stronger intermolecular interactions and improved molecular packing, which are beneficial for charge transport. acs.orgnih.gov For instance, a ring-fused DPP-based polymer, PBDTT-DPPFu, exhibited significantly higher charge carrier mobility compared to its non-fused counterpart, PBDTT-DPP, despite having a much lower molecular weight. acs.orgnih.gov

Extending the conjugation length, for example by incorporating more thiophene units, can also influence the electronic properties. A longer effective conjugation length generally leads to a red-shift in the absorption spectrum, indicating a lower optical bandgap. nih.govbeilstein-journals.org However, simply increasing the number of conjugated units does not always guarantee better performance. Longer conjugated backbones can have more conformational degrees of freedom, which may lead to crystal defects and less ordered molecular arrangements, potentially resulting in lower charge carrier mobility. acs.org Therefore, an optimal balance between conjugation length and molecular ordering is necessary to achieve superior electronic properties.

Correlation between Crystallinity, Molecular Ordering, and Charge Carrier Mobility

A strong correlation exists between the degree of crystallinity, the nature of molecular ordering, and the charge carrier mobility in this compound thin films. Higher crystallinity and well-ordered molecular packing are generally prerequisites for efficient charge transport. nih.gov Crystalline domains provide pathways for charge carriers to hop between adjacent polymer chains, and a higher degree of order reduces the number of traps and defects that can impede charge transport.

The orientation of the crystalline domains relative to the substrate is also critical. For transistor applications, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred as it facilitates in-plane charge transport between the source and drain electrodes. The degree of crystallinity can be influenced by various factors, including the molecular structure of the polymer and the processing conditions used to fabricate the thin film, such as thermal annealing. monash.edu

Systematic studies on DPP-based terpolymers have shown that by controlling the ratio of different monomers, the crystallinity of the resulting polymer can be tuned. acs.org This control over crystallinity has a dramatic effect on the performance of organic field-effect transistors (OFETs), with higher crystallinity generally leading to significantly higher charge carrier mobilities. acs.org For example, increasing the selenophene (B38918) content in a series of DPP-based terpolymers led to a remarkable increase in crystallinity and, consequently, very high hole and electron mobilities. acs.org

Side-Chain Engineering Effects on Intermolecular Interactions and Aggregation

Side-chain engineering is a critical strategy for modulating intermolecular interactions and the aggregation behavior of this compound polymers, which in turn dictates their performance in electronic devices. acs.org The chemical nature, length, and branching of the side chains can be tailored to control the solubility of the polymer and the morphology of the resulting thin films. rsc.org

While bulky, branched alkyl side chains are often necessary to ensure good solubility for solution processing, they can also hinder close packing of the polymer backbones, which is essential for efficient intermolecular charge transport. acs.org However, strategic placement of these branched chains can mitigate this issue. Moving the branching point away from the polymer backbone can maintain good solubility while allowing for enhanced π-stacking and improved charge carrier mobility. acs.orgrsc.org

The length of linear alkyl chains can also influence aggregation and molecular orientation. In some DPP-based systems, longer alkyl chains have been shown to induce a "face-on" orientation in thin films, while shorter chains favor an "edge-on" orientation. researchgate.net Furthermore, the introduction of different types of side chains, such as those with polar groups or hydrogen-bonding capabilities, can introduce specific intermolecular interactions that can be used to control the self-assembly and morphology of the polymer films. The aggregation behavior of these polymers can also be temperature-dependent, which can be exploited during processing to optimize device performance. nih.gov

Impact of Skeletal Isomerization on Photoelectric Properties

Skeletal isomerization, which involves altering the connectivity of the constituent aromatic units within the polymer backbone, can have a significant impact on the photoelectric properties of this compound and related polymers. Even subtle changes in the arrangement of the building blocks can lead to substantial differences in thin-film morphology, crystallinity, and ultimately, device performance.

A study on two isomeric polymers, P(DPPT-TT) and P(this compound), which are based on thiophene-flanked diketopyrrolopyrrole, thieno[3,2-b]thiophene (B52689), and thiophene units, demonstrated the profound effect of this isomerization. consensus.app Despite having similar light absorption properties, thermal stability, and molecular weights, the two isomers exhibited markedly different performance in organic field-effect transistors. consensus.app

The P(this compound) isomer showed significantly better OFET performance, with an average hole mobility that was three times higher than that of P(DPPT-TT). consensus.app This superior performance was attributed to the more favorable thin-film morphology of P(this compound), which featured an interconnected, smooth, and thicker nanofibrillar network. consensus.app Additionally, P(this compound) exhibited higher crystallinity and a smaller π–π stacking distance, both of which are conducive to more efficient charge transport. consensus.app This highlights that skeletal isomerization is a powerful strategy for fine-tuning the solid-state packing and photoelectric properties of DPP-based polymers.

Computational Modeling and Theoretical Investigations of Dpptt T Polymers

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to investigate the electronic structure and excited-state properties of organic semiconductors. These methods provide detailed information about molecular geometries, energy levels, and optical transitions.

Density Functional Theory (DFT) for Molecular Geometries and Electronic Energy Levels (HOMO/LUMO)

DFT is a powerful computational method employed to determine the optimized molecular geometries and electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of conjugated polymers like DPPTT-T. These energy levels are critical in understanding the electronic behavior of the material, including ionization potential (related to HOMO) and electron affinity (related to LUMO), which are essential for predicting charge injection and transport characteristics in electronic devices.

Theoretical studies using DFT have been conducted on this compound (also referred to as DPPTTT or PDPPTTT in some literature) and related diketopyrrolopyrrole (DPP)-based polymers to understand their electronic structures. For instance, DFT calculations have been used to simulate the molecular geometries and electron density distribution of polymers to understand their electronic properties. nih.gov The distribution of HOMO and LUMO frontier orbitals can indicate the effectiveness of intramolecular charge transfer. nih.gov

Studies on DPPTTT have reported specific HOMO and LUMO energy levels. Based on cyclic voltammetry results and optical band gap values, the HOMO value for DPPTTT was reported to be -5.2 eV, and the LUMO value was calculated to be -3.91 eV. nih.gov Another study on DPPTT derivatives, A-DCV-DPPTT and Q-DCV-DPPTT, reported different HOMO and LUMO values, with A-DCV-DPPTT having a higher LUMO value of -3.9 eV compared to -4.5 eV for Q-DCV-DPPTT. These calculations are often performed on oligomers as models for the polymers, sometimes replacing long alkyl side chains with smaller groups like methyl to reduce computational cost without significantly impacting the determination of the electronic structure of the polymer backbone. nih.govnih.gov

The calculated HOMO and LUMO energy levels provide insights into the charge transfer characteristics and can be used to predict the open-circuit voltage in organic solar cells, which is related to the difference between the LUMO of the electron acceptor and the HOMO of the electron donor polymer. nih.gov

Here is a table summarizing some reported HOMO and LUMO energy levels for this compound and related polymers from theoretical and experimental studies:

Polymer/DerivativeHOMO (eV)LUMO (eV)Method/Basis Set (if specified)Reference
DPPTTT-5.2-3.91CV and Optical Band Gap nih.gov
A-DCV-DPPTT-5.08-3.9Theoretical/Experimental
Q-DCV-DPPTT-5.05-4.5Theoretical/Experimental

Time-Dependent DFT (TD-DFT) for Optical Properties and Absorption Spectra

TD-DFT extends DFT to study excited-state properties, making it suitable for calculating optical properties and absorption spectra of molecules. While direct TD-DFT calculations specifically on this compound polymers are not extensively detailed in the provided search results, the method is widely applied to investigate the optical behavior of similar organic conjugated systems, including charge-transfer complexes and squaraine dyes.

TD-DFT calculations can accurately reproduce experimental absorption spectra and provide information about the nature of electronic transitions, such as π–π* transitions and intramolecular charge transfer, which are responsible for the absorption bands in conjugated polymers. These calculations can help understand how structural modifications or environmental factors influence the absorption characteristics, which is crucial for applications like organic solar cells and organic light-emitting diodes. The low-energy optical absorption in DPP molecules, for instance, arises from their extended π-conjugation and the donor-acceptor interaction between adjacent units. TD-DFT can be used to calculate the energy levels of excited states and the corresponding oscillator strengths, which determine the intensity of absorption peaks.

Charge Transport Simulation and Carrier Dynamics Modeling

Understanding charge transport is fundamental to the performance of organic electronic devices. Theoretical simulations and modeling techniques are employed to investigate how charge carriers move through the polymer material, considering factors like molecular packing, disorder, and the presence of polaronic species.

Polaron Formation, Localization, and Delocalization Length Analysis

In conjugated polymers, charge carriers often exist as polarons, which are quasiparticles formed by the charge carrier coupled with a local lattice distortion. The extent to which these polarons are localized or delocalized along the polymer chain and between chains significantly impacts charge mobility.

Theoretical studies, often employing DFT and other quantum chemical methods, are used to analyze polaron formation, their spatial distribution, and the polaron delocalization length. Visualization of charge delocalization through range-separated DFT calculations is an efficient method for determining polaron delocalization lengths in conjugated systems. These calculations provide information about intrachain charge transport and the influence of different monomer units on charge distribution.

For this compound (PDPPTTT), theoretical studies have suggested that the enhancement of charge carrier mobility upon incorporating an ionic additive is linked to the inhibition of torsional motion of alkyl side chains, which facilitates more ordered lamellar packing and interchain π-π stacking. While experimental spectroscopic studies on DPPTTT with an ionic additive did not find evidence for polaron formation, the theoretical studies indicated structural changes beneficial for charge transport.

Theoretical studies have shown that polarons are predominantly localized on polymer chains, and the polaron delocalization length is an important factor in macroscopic conductivity. Factors like molecular order and crystallinity of polymer thin films can strongly influence polaron delocalization. DFT calculations of hyperfine couplings can confirm how delocalization length changes with increasing oligomer size.

The delocalization length of polarons is directly correlated with charge mobility. While charge delocalization is generally beneficial for transport, the formation of tie-chains can also be necessary to achieve high mobilities in semicrystalline polymers. Theoretical modeling helps to quantify the effect of the local chain environment and disorder on polaron delocalization.

Prediction of Material Properties and Device Performance

Theoretical approaches are vital for predicting and optimizing the properties of organic semiconductors for specific device applications. This includes tuning the electronic band gap and aligning energy levels to facilitate efficient charge transfer and optimize device performance.

Theoretical Approaches for Band Gap Tuning and Energy Level Alignment

Theoretical methods are extensively used to predict how modifications to the polymer structure affect the electronic band gap and the alignment of HOMO and LUMO energy levels. These energy levels determine the voltage and efficiency of organic electronic devices like solar cells and transistors.

For conjugated polymers, including DPP-based systems like this compound, the band gap can be tuned by modifying the donor and acceptor units within the polymer backbone. Theoretical studies have explored strategies such as introducing electron-withdrawing groups, which can lower LUMO energy levels and influence the band gap. Controlling the backbone planarity is another approach that can impact the electronic structure and band gap.

Theoretical calculations, often using DFT, are employed to determine the HOMO-LUMO gap, which is related to the optical band gap. The energy levels of the frontier orbitals are strongly correlated with the degree of orbital localization, which in turn depends on the electron-donating or withdrawing strength of the molecular units. The HOMO/LUMO gap is also directly proportional to the charge transfer between donor and acceptor units, providing a design criterion for conjugated polymers.

Reported band gaps and energy levels for this compound and related polymers highlight the impact of structural variations. For example, different DPPTT derivatives show variations in their optical band gaps and energy levels.

Here is a table summarizing some reported band gaps and energy levels for this compound and related polymers:

Polymer/DerivativeOptical Band Gap (eV)HOMO (eV)LUMO (eV)Reference
DPPTTT--5.2-3.91 nih.gov
C3-DPPTT-T1.39-5.08-3.69
C3-DPPTT-Se1.37-5.07-3.70
C3-DPPTT-Te1.32-5.05-3.73
A-DCV-DPPTT--5.08-3.9
Q-DCV-DPPTT--5.05-4.5

Theoretical predictions of energy levels and band gaps are crucial for designing polymers with appropriate energy level alignment relative to other materials in a device structure, optimizing charge separation and transport for improved performance.

Modeling of Interfacial Charge Transfer and Exciton (B1674681) Dynamics

Computational modeling and theoretical investigations play a crucial role in understanding the fundamental photophysical processes, such as exciton dynamics and charge transfer, at the interfaces involving this compound polymers. These processes are critical for the performance of organic electronic devices like organic solar cells and field-effect transistors. Theoretical approaches provide insights that complement experimental observations, helping to elucidate mechanisms at the molecular level that are difficult to probe directly.

Studies employing computational methods have explored the ultrafast dynamics occurring in the excited states of diketopyrrolopyrrole (DPP)-based conjugated polymers, including those structurally similar to this compound ossila.com. These investigations often involve first-principles calculations and theoretical models, such as Förster-type models, to describe phenomena like interchain exciton transfer and diffusion in the condensed phase ossila.com.

At the interface between a this compound polymer and an electron acceptor material, such as PC70BM, the initial photoexcitation in the polymer creates excitons ossila.com. The efficiency of converting these excitons into free charge carriers depends heavily on the dynamics at this interface, including exciton diffusion to the interface, charge separation across the interface, and the subsequent dynamics of the charge-transfer (CT) states formed ossila.comrsc.org.

Computational studies aim to model these complex steps. For instance, first-principles simulations, such as those based on time-dependent density functional theory combined with nonadiabatic ab initio molecular dynamics, have been applied to study charge separation and exciton dynamics at polymer/acceptor interfaces rsc.org. While specific detailed data tables from such simulations for this compound were not extensively available in the immediate search results, the principles and methodologies applied to similar conjugated polymer systems, like P3HT/ZnO or polymer/fullerene blends, provide a strong framework for understanding the types of insights gained rsc.org. These methods can reveal how factors like interfacial morphology, energy level alignment, and molecular vibrations influence the rates and pathways of exciton dissociation and charge transfer rsc.org.

Theoretical investigations into DPP-based systems highlight that exciton dynamics encompass multiple time and length scales ossila.com. Ultrafast intrachain processes occur on femtosecond timescales and involve the correlation of excitons with nuclear degrees of freedom ossila.com. Post-picosecond processes, on the other hand, often involve incoherent interchain exciton transfer, which can be described by models like the Förster mechanism ossila.com. Computational critiques of methods used to simulate exciton dynamics in conjugated polymers underscore the ongoing efforts to accurately capture these complex behaviors ossila.com.

The formation and dynamics of charge-transfer excitons at the polymer/acceptor interface are particularly critical rsc.org. Computational studies can help to understand the nature of these CT states, whether they are localized or delocalized, and how they evolve over time rsc.org. The conversion of initial excitons to CT states is a prerequisite for charge separation and is mediated by energy resonance between different excited states rsc.org. Theoretical modeling can quantify the contributions of both adiabatic and nonadiabatic transitions to this process, revealing the influence of molecular vibrations and exciton hopping rsc.org.

Furthermore, computational approaches can investigate the factors affecting the efficiency of charge separation from CT states, such as Coulombic binding energies and the presence of localized states at the interface rsc.org. Understanding these aspects through modeling is vital for the rational design of this compound based materials and device architectures with improved photovoltaic or transistor performance.

Data Tables:

Based on the available search results, specific quantitative data tables directly resulting from computational modeling of interfacial charge transfer and exciton dynamics specifically for this compound polymers were not found. The discussion above summarizes the types of theoretical approaches and general findings in this area for this compound and related conjugated polymers.

Detailed Research Findings:

Research findings from computational studies on related DPP-based polymers and other conjugated systems indicate that:

Research Applications and Performance Optimization of Dpptt T Materials

Organic Field-Effect Transistors (OFETs) Utilizing DPPTT-T

DPP-based polymers, including this compound variants, have demonstrated excellent semiconducting properties suitable for OFET applications. nih.gov Their planar main chains and strong intermolecular contacts contribute to outstanding electrical characteristics.

High-Mobility P-Type this compound for OFETs

This compound polymers are predominantly studied for their high-mobility p-type (hole transport) characteristics in OFETs. The molecular structure, particularly skeletal isomerization and the position of alkyl chain branching, plays a crucial role in determining charge carrier mobility. nih.gov For instance, a study comparing isomeric polymers P(DPPT-TT) and P(this compound) showed that P(this compound) exhibited significantly better OFET performance, with an average hole mobility of 2.14 cm² V⁻¹ s⁻¹, which was triple that of P(DPPT-TT) under the same conditions. This enhanced mobility in P(this compound) was attributed to a more interconnected, smooth, and thicker nanofibrillar network morphology, higher thin-film crystallinity, and a smaller π–π stacking distance of its conjugated chains.

The position of the alkyl chain branching point relative to the polymer backbone has also been shown to impact OFET performance. nih.gov Moving the branching point further from the backbone can be beneficial for both solar cell and transistor devices, improving molecular crystallinity and packing, and thus achieving better OFET performance. High molecular weight is generally associated with higher charge mobility in DPP-based polymers like DPP-DTT (PDPP2T-TT-OD).

Reported OFET Performance Data for this compound Variants:

Polymer VariantAverage Hole Mobility (cm² V⁻¹ s⁻¹)Ion/Ioff RatioThreshold Voltage (V)ConditionsSource
P(this compound)2.14~4.0 x 10⁵< 2Air-tested
P(DPPT-TT)0.732.5 x 10⁵10.2Air-tested
DPP-TT copolymers1-10Not specifiedNot specifiedSolution-processed

Development of N-Type this compound Based Organic Semiconductors

While this compound is primarily known for its p-type characteristics, the diketopyrrolopyrrole (DPP) core is a versatile building block that can be utilized in the development of n-type organic semiconductors through appropriate molecular design. Research into DPP-based polymers has shown that by modifying the structure, such as incorporating electron-deficient units like bithiazole, it is possible to achieve high electron mobilities. For example, a related DPP-based copolymer, PDPPTT-2Tz, synthesized with an all-acceptor structure, demonstrated a maximum electron mobility of 1.29 cm² V⁻¹ s⁻¹ and an average of 0.81 cm² V⁻¹ s⁻¹ in OFET devices. This indicates the potential for designing n-type materials based on the DPP framework, although specific examples of this compound itself functioning as an n-type semiconductor are less common in the provided results compared to its p-type applications.

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs) with this compound

This compound based polymers are widely investigated as active materials in organic photovoltaic devices, particularly in bulk heterojunction (BHJ) solar cells. nih.gov

This compound as Donor Materials in Bulk Heterojunction (BHJ) Solar Cells

This compound polymers function effectively as donor materials in BHJ solar cells, typically blended with fullerene acceptors such as PC₆₁BM or PC₇₁BM to form an interpenetrating network for efficient exciton (B1674681) dissociation and charge transport. nih.gov The performance of this compound in OPVs is influenced by factors similar to those affecting OFETs, including polymer structure, molecular weight, and film morphology. nih.gov

Variations in the alkyl chain branching point of this compound polymers have been shown to impact solar cell efficiency. nih.gov For instance, moving the branching point further from the polymer backbone can enhance performance. Efficiencies exceeding 7% have been achieved with this compound polymers when used as donor materials in polymer:fullerene solar cells without the use of processing additives.

High power conversion efficiencies (PCEs) have been reported for specific this compound variants. C3-DPPTT-T, for example, achieved a PCE of 8.8% in an inverted device architecture when blended with PC₇₁BM, with a short-circuit current density (Jsc) of 23.5 mA/cm², an open-circuit voltage (Voc) of 0.57V, and a fill factor (FF) of 0.66. nih.gov The molecular weight and purity of the polymer also affect OPV performance; fractionation of C10C12this compound, for instance, led to an improvement in PCE from 4.1% for the unfractionated material to 6.3% for a purified fraction.

Despite their strong absorption and high mobility, DPP-based polymers, including this compound, can sometimes show limited external quantum efficiencies (EQEs). Studies on this compound/PC₇₀BM blends suggest that poor exciton dissociation can be a main limitation to photon-to-charge conversion, potentially related to low material miscibility and relatively short singlet exciton lifetimes.

Reported OPV Performance Data for this compound Variants as Donors:

Polymer VariantAcceptorArchitecturePCE (%)Jsc (mA/cm²)Voc (V)FFNotesSource
DPP-DTTPC₇₀BMNot specified1.6Not specifiedNot specifiedNot specifiedInitial efficiency
DPP-DTTPC₇₀BMNot specified6.9Not specifiedNot specifiedNot specifiedWith thicker film (220 nm)
C3-DPPTT-TPC₇₁BMInverted8.823.50.570.66Treated ZnO interface nih.gov
C10C12this compoundFullereneBHJ4.1Not specified0.620.53Unfractionated
C10C12this compound F1FullereneBHJ6.315.60.600.67Fractionated, higher molecular weight

Design of Ultra-Narrow-Bandgap (UNBG) this compound for Near-Infrared (NIR) Absorption

The design of this compound and related diketopyrrolopyrrole (DPP)-based polymers has enabled the creation of materials with ultra-narrow bandgaps (UNBG), facilitating absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This characteristic is particularly valuable for applications such as organic solar cells (OSCs) and photodetectors, where efficient harvesting of NIR light is crucial for enhanced performance. sigmaaldrich.comuni.luwikipedia.orgsigmaaldrich.comsigmaaldrich.comebricmall.comnih.govcsic.es

The incorporation of the electron-deficient DPP unit alternating with electron-rich π-conjugated segments, such as thieno[3,2-b]thiophene (B52689), is a key strategy in achieving UNBG in these polymers. wikipedia.orgebricmall.com The intramolecular charge transfer (ICT) effect between the donor and acceptor units contributes significantly to the reduction of the optical bandgap. wikipedia.org For instance, a specific variant, C3-DPPTT-T, has been reported to exhibit an optical bandgap of 1.39 eV. sigmaaldrich.comebricmall.com

Further modifications to the polymer backbone, such as the substitution of sulfur atoms in the thieno[3,2-b]thiophene unit with larger chalcogen atoms like selenium or tellurium, have been explored to further narrow the bandgap. Polymers containing selenophene (B38918) (C3-DPPTT-Se) and telluophene (C3-DPPTT-Te) as π-bridges showed slightly narrower bandgaps of 1.37 eV and 1.32 eV, respectively, compared to C3-DPPTT-T. wikipedia.orgebricmall.com

The ability to tune the bandgap into the NIR range makes this compound-based materials promising candidates for applications requiring absorption beyond the visible spectrum, such as semi-transparent solar cells and NIR photodetectors. uni.luwikipedia.orgsigmaaldrich.comebricmall.com

Organic Thermoelectric Devices Incorporating this compound

This compound has demonstrated significant potential for use in organic thermoelectric devices, which are designed to convert heat energy into electrical energy or vice versa. americanelements.comamericanelements.comamericanelements.comwikipedia.orgblkcommodities.comepa.govsigmaaldrich.comnih.govacs.org The performance of thermoelectric materials is often evaluated by the power factor (PF), which is proportional to the square of the Seebeck coefficient and the electrical conductivity. sigmaaldrich.comnih.gov

Bipolar Electrical Conductivities for Thermoelectric Applications

A notable characteristic of this compound, particularly when chemically doped, is its ability to exhibit high bipolar (both p-type and n-type) electrical conductivities within a single material. americanelements.comamericanelements.comamericanelements.comwikipedia.orgblkcommodities.comepa.govnih.gov This is considered a rare phenomenon in organic polymers without the application of a gate voltage. americanelements.comamericanelements.com

Research has shown that FeCl3-doped solution-processable this compound can achieve a high p-type electrical conductivity of 130.6 S/cm and a good n-type electrical conductivity of 14.2 S/cm by carefully controlling the doping level. americanelements.comamericanelements.comwikipedia.org These conductivity values are reported to be superior to those of most other solution-processable D-A copolymers, including monopolar polymers. americanelements.comamericanelements.comwikipedia.org

The high bipolar electrical conductivities in this compound are advantageous for thermoelectric applications, as they allow for the creation of p-type and n-type regions within a single material, simplifying device fabrication and enabling the construction of fully organic planar p-n junctions. americanelements.comamericanelements.comamericanelements.com A planar p-n junction created with FeCl3-doped this compound has demonstrated a high current density of 3 A/cm². americanelements.comamericanelements.com

The ability to switch polarity and achieve high conductivity in both p- and n-type regimes through chemical doping makes this compound a promising material for efficient organic thermoelectric modules. americanelements.comamericanelements.com

Table 1: Electrical Conductivities of FeCl3-Doped this compound

Doping Level (FeCl3 wt%)p-type Electrical Conductivity (S/cm)n-type Electrical Conductivity (S/cm)
21130.6 americanelements.comamericanelements.comwikipedia.org-
84-14.2 americanelements.comamericanelements.comwikipedia.org

Other Advanced Electronic and Optoelectronic Applications

Beyond its use in NIR absorption and thermoelectric devices, this compound is being explored for a range of other advanced electronic and optoelectronic applications, leveraging its semiconducting properties and processability.

Flexible Electronic Device Integration

The solution processability and inherent flexibility of organic conjugated polymers like this compound make them attractive for the development of flexible electronic devices. sigmaaldrich.comamericanelements.comwikidata.orgfishersci.cafishersci.caacrospharma.co.krfishersci.comthermofisher.comuni-freiburg.denih.gov this compound has been successfully integrated into flexible electronic platforms, including flexible field-effect transistors (FETs) and flexible photodetectors. fishersci.caacrospharma.co.krwikipedia.org

Studies have shown that incorporating ionic additives, such as tetramethylammonium (B1211777) iodide (NMe4I), can significantly enhance the charge carrier mobility of this compound in flexible FETs. sigmaaldrich.comfishersci.cafishersci.com For instance, adding NMe4I at a specific molar ratio resulted in a remarkable increase in hole mobility, reaching up to 26.2 cm²/Vs, which was reported to be 24 times higher than that of films without the additive under the same conditions. sigmaaldrich.comfishersci.cafishersci.com This enhancement is attributed to improved molecular ordering and π-π stacking facilitated by the ionic additive. fishersci.ca

This compound has also been utilized in the development of flexible hybrid photodetectors sensitive to short-wave infrared (SWIR) wavelengths. fishersci.canih.govwikipedia.org These devices, incorporating this compound as an organic host, demonstrate good photoresponsivity and mechanical robustness, highlighting the polymer's suitability for flexible optoelectronic applications. fishersci.cawikipedia.org

Table 2: Hole Mobility of this compound Thin Films

MaterialAdditiveAverage Hole Mobility (cm²/Vs)Notes
Neat this compoundNone0.8 fishersci.comWithout thermal annealing
Neat this compoundNone9.8 sigmaaldrich.comAfter thermal annealing at 180°C sigmaaldrich.com
This compound + NMe4INMe4I19.5 fishersci.comMolar ratio 30:1, without annealing
This compound + NMe4INMe4IUp to 26.2 sigmaaldrich.comfishersci.cafishersci.comHighest reported value at molar ratio 30:1

Sensing Device Development

This compound has been explored as an active layer material in sensing devices, leveraging its sensitivity to changes in its chemical environment. wikidata.orgacrospharma.co.kruni-freiburg.deamericanelements.comnih.gov Its use in flexible sensor systems has been demonstrated, showcasing its potential for applications requiring conformability and portability. acrospharma.co.kr

Specifically, this compound has been employed in the development of ammonia (B1221849) sensors. acrospharma.co.kramericanelements.com In such applications, the interaction between the gaseous analyte (ammonia) and the semiconducting polymer leads to changes in the polymer's electrical properties, which can be detected as a sensing response. acrospharma.co.kr The polar nature of analytes like ethanol (B145695) is also known to influence the carrier mobility in organic semiconductors like this compound, contributing to the sensing mechanism. acrospharma.co.kr

Organic Diodes

The high bipolar electrical conductivity achievable in doped this compound makes it suitable for the fabrication of organic diodes. americanelements.comamericanelements.comnih.gov By controlling the doping profile within a single this compound film, p-n junctions can be created, which are fundamental components of diodes. americanelements.comamericanelements.comamericanelements.comnih.gov This approach simplifies the manufacturing process compared to using separate p-type and n-type materials. The ability to form functional organic diodes from a single this compound material highlights its versatility in organic electronic circuit design. americanelements.comnih.gov

Emerging Research Directions and Future Perspectives for Dpptt T

Novel Synthetic Routes and Advanced Polymerization Techniques

The synthesis of DPPTT-T and related DPP-based polymers primarily relies on palladium-catalyzed cross-coupling reactions, with the Stille coupling reaction being a widely employed method cenmed.comnih.gov. This technique involves the reaction between halogenated monomers, such as 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, and stannylated monomers like 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) cenmed.com.

Advancements in synthetic methodologies aim to improve control over polymer molecular weight, reduce defects, and enhance processability. Modified procedures have been developed to achieve high molecular weights, which are often crucial for achieving high charge mobility cenmed.comuni.lu. Techniques such as controlling polymerization time and temperature play a vital role in tailoring the molecular weight distribution nih.gov. Purification methods like Soxhlet extraction are essential for removing catalytic impurities and low-molecular-weight oligomers, ensuring the purity required for high-performance devices cenmed.comuni.lu.

Beyond traditional methods, novel approaches like microwave-assisted Stille polycondensation are being explored to potentially accelerate reactions and improve yields nih.gov. Suzuki polymerization is also mentioned as an alternative coupling method in the context of synthesis development acrospharmatech.com. Furthermore, post-polymerization strategies, such as dual site clicking, are being investigated to introduce additional functionalities like intrinsic cross-linkability, which can enhance the robustness and stability of the polymer films nih.gov.

Exploration of New Architectures and Derivatizations for Enhanced Functionality

A significant area of research involves the systematic modification of the this compound polymer structure to tune its electronic, optical, and morphological properties, thereby enhancing its performance in various applications. Alkylation of the DPP unit with branched alkyl chains, such as 2-octyldodecyl, is a common strategy to improve solubility and processability cenmed.comuni.lu. The position of the alkyl-chain branching point has been shown to influence thin-film morphology, photovoltaic performance, and charge-transport characteristics uni.luchemspider.com.

Derivatization of the thiophene (B33073) units flanking the DPP core is another avenue for property tuning. Introducing various functional groups with different electron densities, such as methoxy, fluorine, chlorine, or cyano groups, can alter the electronic structure and consequently the optoelectronic properties of the polymer uni.lu. Varying the length and structure of alkyl side chains and incorporating different electron-deficient co-monomers are also explored to optimize polymer properties nih.gov.

The exploration of new polymer architectures includes incorporating fused conjugated systems to enhance molecular planarity and extend conjugation, although this can sometimes impact solubility and processability nih.gov. Furthermore, the introduction of flexible, non-conjugated units, such as urethane (B1682113) segments, into the polymer backbone is being investigated to develop intrinsically stretchable polymer semiconductors for flexible electronics ambeed.com.

Chemical doping is another powerful method to enhance functionality. For instance, doping DPPTTT with FeCl3 has been shown to induce high bipolar (p- and n-type) electrical conductivities, which is rare in single bulk doped organic polymers without gate voltage assistance sigmaaldrich.com. Incorporating ionic additives, such as tetramethylammonium (B1211777) iodide, has also been demonstrated to significantly enhance charge carrier mobility by improving molecular packing and reducing contact resistance acrospharmatech.comnih.gov.

Deeper Understanding of Charge Transport and Interfacial Phenomena

Understanding the fundamental mechanisms of charge transport in this compound and related conjugated polymers is crucial for further performance optimization. This compound is known for its high hole mobility, reported to be as high as 10 cm²/Vs in OFETs fabricated using solution-processed techniques cenmed.com. Charge transport in conjugated polymers is complex and differs from inorganic semiconductors, being highly sensitive to structural disorder chemwhat.com.

Key factors influencing charge mobility in this compound include the polymer's molecular weight, the pattern of alkyl substitution, the solid-state packing arrangement, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) uni.lu. The degree of structural order, including crystallinity and molecular packing (such as pi-pi stacking), plays a critical role in facilitating efficient charge transport through intermolecular hopping ambeed.comacrospharmatech.comchemwhat.com.

The thermal properties of the polymer, specifically the glass transition temperature (Tg) and crystallization behavior, significantly impact the mechanical and electrical properties of the thin films chemwhat.com. Research indicates that different amorphous phases can exist within conjugated polymers, each with distinct glass transition temperatures.

Interfacial phenomena are also critical, particularly in multi-component and hybrid systems. Interfacial charge transfer between this compound and other materials, such as inorganic nanowires or metal oxides, is crucial for device performance in applications like thermoelectrics and sensors. Controlling the oxidation level at these interfaces can significantly influence charge transport properties. Furthermore, the contact resistance at the interface between the polymer semiconductor and the electrodes in devices like OFETs can limit performance and affect measured mobility values acrospharmatech.comnih.gov. Molecular dynamics simulations are increasingly being used to gain insights into the molecular ordering of polymers on different surfaces and understand interfacial interactions.

Integration into Multi-component and Hybrid Organic-Inorganic Systems

This compound's favorable properties make it a promising candidate for integration into various multi-component and hybrid organic-inorganic systems to achieve enhanced or novel functionalities. In organic photovoltaics, DPP-based polymers like this compound are commonly used as donor materials in bulk heterojunction (BHJ) solar cells, typically blended with fullerene acceptors uni.lu. Research is exploring the use of this compound in ternary systems, incorporating a third component (either another donor, acceptor, or a non-active material) to optimize light absorption, charge separation, and transport, leading to improved power conversion efficiencies.

The complex interactions between this compound and other components in these multi-component and hybrid systems significantly influence the resulting morphology, charge separation efficiency, and charge transport pathways chemspider.com. Understanding and controlling these interactions at the nanoscale is essential for optimizing device performance.

Scalable Fabrication Methods for Industrial Adoption of this compound Based Devices

For this compound-based organic electronic devices to move towards industrial adoption, the development of cost-effective and scalable fabrication methods is crucial. Solution-processed techniques are inherently advantageous for large-area and high-throughput manufacturing cenmed.com.

Common laboratory-scale deposition techniques for this compound thin films include spin-coating and drop-casting uni.lu. While useful for research, these methods are often not suitable for large-scale production. Gas blow coating is another technique being explored for depositing uniform thin films with controlled crystal morphology, which is important for device performance.

Significant efforts are focused on developing scalable coating methods. Doctor-blade coating is being investigated as a promising technique for depositing thin films over large areas, with potential for roll-to-roll production, which is a key requirement for low-cost, high-volume manufacturing.

Printing technologies represent another critical area for scalable fabrication. Techniques such as digital printing and flexographic printing are being explored for the mass production of organic electronic devices. These methods allow for additive patterning and can be applied to flexible substrates. Advances in related fields, such as the flexographic printing of perovskite absorbers and charge transport layers, highlight the potential for adapting these techniques for this compound. Laser patterning can further enhance the resolution and speed of circuit fabrication.

Q & A

Q. How to ethically address reproducibility crises in this compound research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw NMR/TGA files in repositories like Zenodo and detail experimental protocols (e.g., glovebox O₂ levels during device fabrication) to enable replication .

Data Contradiction Analysis Framework

For conflicting results (e.g., conflicting bandgap values):

Re-examine experimental conditions : Compare solvent polarity, annealing temperatures, and measurement techniques (e.g., cyclic voltammetry vs. UPS for HOMO levels).

Control experiments : Synthesize this compound batches with identical purity (>99%) using validated methods .

Collaborative verification : Partner with independent labs for blind testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.